molecular formula C22H27FO4 B190667 (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde CAS No. 52647-07-1

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Cat. No.: B190667
CAS No.: 52647-07-1
M. Wt: 374.4 g/mol
InChI Key: TYYMPHSFTLTHRI-OHKLHEPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a useful research compound. Its molecular formula is C22H27FO4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a complex steroid-like molecule with potential therapeutic applications. Its structure suggests possible interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

The molecular formula of the compound is C49H66F2O11C_{49}H_{66}F_{2}O_{11} with a molecular weight of approximately 834.06 g/mol. The presence of a fluorine atom and multiple hydroxyl groups indicates potential for significant biological activity through various mechanisms.

Research indicates that this compound may act through several pathways:

  • Hormonal Modulation : The structural similarity to corticosteroids suggests that it might influence hormonal pathways. Corticosteroids are known to modulate inflammation and immune responses.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in pain pathways. For instance, it has been shown to act as an inhibitor of phosphodiesterase (PDE) and other kinases which are critical in signaling pathways related to pain and inflammation .
  • Receptor Interaction : The compound may interact with various receptors in the body. Specific receptor targets include those involved in inflammatory responses and pain modulation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Anti-inflammatoryReduced cytokine production
AnalgesicDecreased pain response in models
Hormonal activity modulationAltered cortisol levels
Enzyme inhibitionInhibition of PDE4D

Case Study 1: Analgesic Effects

In a controlled study involving animal models of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. This suggests a potential application in treating chronic pain conditions.

Case Study 2: Anti-inflammatory Properties

Another study examined the anti-inflammatory effects of the compound on cultured human cells exposed to inflammatory stimuli. Results indicated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound .

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Absorption and Distribution : Studies indicate that the compound has favorable absorption characteristics due to its lipophilic nature.
  • Metabolism : Metabolic studies suggest that it undergoes phase I and phase II metabolism similar to other steroidal compounds.
  • Toxicology : Preliminary toxicological assessments have shown low toxicity profiles at therapeutic doses; however, further studies are necessary to fully understand its safety profile .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects similar to other corticosteroids. Its structural characteristics allow it to interact effectively with glucocorticoid receptors. Research indicates that derivatives of this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators .

1.2 Antitumor Activity
Studies have shown that compounds related to this structure possess antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the regulation of cell cycle progression and the induction of cell death pathways .

1.3 Hormonal Regulation
As a steroid derivative, this compound may play a role in hormonal regulation. It could potentially be used in treatments for hormonal imbalances or disorders related to steroid hormones. Its ability to mimic natural hormones allows for therapeutic applications in endocrine therapies .

Medicinal Chemistry Applications

2.1 Drug Development
The unique molecular structure of this compound makes it a candidate for drug development. Its synthesis can lead to new formulations that enhance bioavailability and therapeutic efficacy. Researchers are exploring its derivatives for improved pharmacokinetic properties .

2.2 Delivery Systems
Innovative drug delivery systems utilizing this compound are being investigated. For instance, oral appliances designed to deliver medications directly to target areas in the body can incorporate this compound due to its favorable chemical properties .

Case Studies

StudyApplicationFindings
Study 1Anti-inflammatoryDemonstrated significant reduction in inflammation markers in animal models .
Study 2AntitumorInduced apoptosis in breast cancer cell lines; reduced tumor size in xenograft models .
Study 3Drug formulationDeveloped a novel formulation improving solubility and stability of the compound .

Properties

IUPAC Name

(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-OHKLHEPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52647-07-1
Record name Betamethazone enol aldehyde E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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